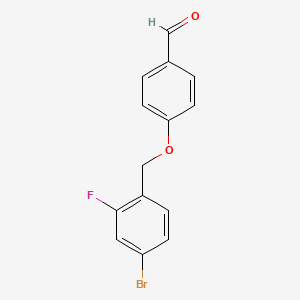![molecular formula C14H18N4O B7857231 2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B7857231.png)
2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. It is a small molecule with potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of compound “2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one” involves several steps, including the use of specific reagents and reaction conditions. Common synthetic routes include:
Vapor Diffusion Method: This method can produce crystals with particle sizes ranging from 200 nm to 400 μm.
Microwave-Assisted Synthesis: This technique uses microwave radiation to accelerate chemical reactions, leading to faster synthesis times and higher yields.
Hydro/Solvothermal Methods: These methods involve the use of high temperatures and pressures in a solvent medium to facilitate the formation of the compound.
Ultrasound-Assisted Synthesis: This technique uses ultrasonic waves to enhance the reaction rates and improve the efficiency of the synthesis.
Industrial production methods often involve scaling up these laboratory techniques to produce larger quantities of the compound while maintaining purity and consistency.
Chemical Reactions Analysis
Compound “2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Compound “2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one” has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic effects and its role in drug development.
Industry: The compound is used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of compound “2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compound “2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Used for its anti-inflammatory effects.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug.
The uniqueness of compound “this compound” lies in its specific structure and properties, which may offer distinct advantages in certain applications compared to these similar compounds.
Properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-10-5-7-18(8-6-10)9-13-16-12-4-2-1-3-11(12)14(19)17-13/h1-4,10H,5-9,15H2,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFURYCBPMELTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N)CC2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Methylsulfonyl)phenoxy]-2-propanone](/img/structure/B7857149.png)
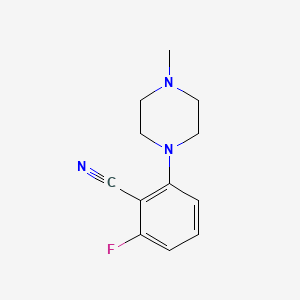

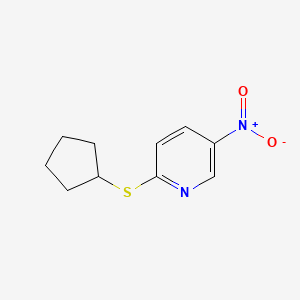
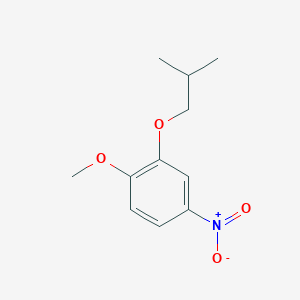
![[4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium](/img/structure/B7857181.png)
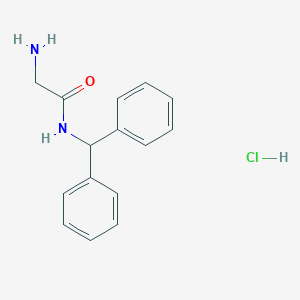
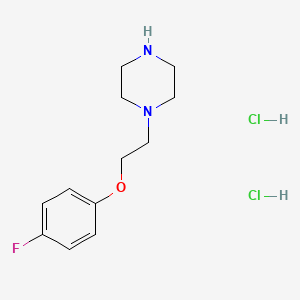

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7857220.png)
![5-(5-amino-1H-benzo[d]imidazol-2-yl)pentan-2-ol hydrochloride](/img/structure/B7857224.png)
![2-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate](/img/structure/B7857233.png)

